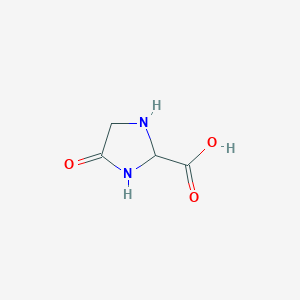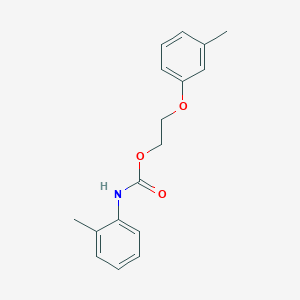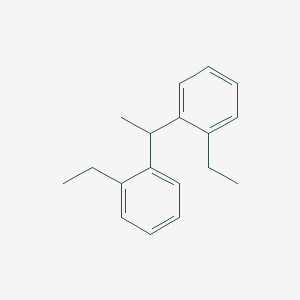![molecular formula C11H20BrNS B14513948 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide CAS No. 63344-45-6](/img/structure/B14513948.png)
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide is a chemical compound with a unique structure that includes a sulfanyl group and an iminium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide typically involves the reaction of but-2-en-1-yl sulfide with N,N-dimethylpent-4-en-1-iminium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the iminium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iminium ion can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide involves its reactivity with various molecular targets. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The sulfanyl group can undergo oxidation or substitution reactions, contributing to the compound’s overall reactivity. The specific pathways and molecular targets depend on the context of its use in research or applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide: Similar structure but with a shorter carbon chain.
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylprop-4-en-1-iminium bromide: Similar structure with a different carbon chain length.
Uniqueness
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide is unique due to its specific combination of functional groups and carbon chain length, which influence its reactivity and potential applications. The presence of both the sulfanyl group and the iminium ion provides a versatile platform for various chemical transformations and interactions.
Propriétés
Numéro CAS |
63344-45-6 |
|---|---|
Formule moléculaire |
C11H20BrNS |
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
1-but-2-enylsulfanylpent-4-enylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C11H20NS.BrH/c1-5-7-9-11(12(3)4)13-10-8-6-2;/h5-6,8H,1,7,9-10H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
MRMULGNDAAEGFP-UHFFFAOYSA-M |
SMILES canonique |
CC=CCSC(=[N+](C)C)CCC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)


![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

